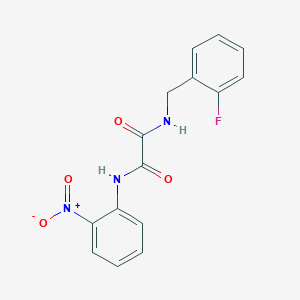

N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide

Description

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N'-(2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O4/c16-11-6-2-1-5-10(11)9-17-14(20)15(21)18-12-7-3-4-8-13(12)19(22)23/h1-8H,9H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPQKLLTJFFOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 2-fluorobenzylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which subsequently reacts with oxalyl chloride to form the final oxalamide product. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: 0°C to room temperature

- Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The oxalamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

Reduction: N1-(2-fluorobenzyl)-N2-(2-aminophenyl)oxalamide

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 2-fluorobenzylamine and 2-nitrobenzoic acid

Applications De Recherche Scientifique

Scientific Research Applications of 2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid

2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid is an organic compound with a sulfonamide group, a nitro group, a dimethylamino group attached to a benzene ring, and an acetic acid moiety. This compound has applications in medicinal chemistry, materials science, and biological studies.

Medicinal Chemistry

2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid can be employed as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science

The unique functional groups in 2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid make it suitable for developing advanced materials with specific properties.

Biological Studies

This compound can be used to understand the interactions of sulfonamide-containing compounds with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can mimic the structure of natural substrates, potentially allowing the compound to inhibit enzymes or receptors involved in various biological pathways.

Mécanisme D'action

The mechanism of action of N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the fluorobenzyl group may interact with hydrophobic pockets in target proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Functional Variations

The biological and physicochemical properties of oxalamides are highly dependent on substituent groups. Below is a comparison with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Findings and Trends

Electronic and Steric Effects

- Nitro vs.

- Halogen Substitution : Fluorine (target compound) vs. chlorine ( analog) affects lipophilicity (Cl > F) and metabolic stability. Chlorine may increase half-life but also toxicity risks .

Activité Biologique

N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and treatment of neglected tropical diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorobenzyl group and a nitrophenyl moiety, which contribute to its biological properties. The chemical structure can be represented as follows:

- Molecular Formula : C15H12F N3O3

- CAS Number : 941940-85-8

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting tumor growth and proliferation.

- Receptor Modulation : It can interact with various receptors, altering cellular signaling pathways that lead to apoptosis in cancer cells.

- Nitro Group Activity : The presence of the nitro group is significant as it has been shown to enhance antileishmanial and antitrypanosomal activities in related compounds, suggesting similar potential for this compound .

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies on nitrosoureas have shown their effectiveness against murine tumors like B16 melanoma and Lewis lung carcinoma . This suggests that this compound may possess comparable properties.

Antileishmanial and Antitrypanosomal Activities

The compound's structural features, particularly the nitro and halogen substitutions, are associated with enhanced biological activity against neglected tropical diseases such as leishmaniasis and Chagas disease. These activities are critical given the limitations of current treatments that often face issues with resistance and side effects .

Table 1: Comparative Biological Activity of Related Compounds

| Compound | Activity Type | IC50/EC50 Values | References |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| Nitro-containing derivatives | Antileishmanial | < 10 µM | |

| Chloro- and fluoro-substituted compounds | Antitrypanosomal | < 5 µM |

Pharmacokinetics and Toxicity

While the pharmacokinetic profile of this compound is not extensively studied, related compounds indicate a need for further investigation into absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, toxicity studies are crucial given the potential for adverse effects associated with nitro-containing compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for preparing N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide?

- Methodology :

- Step 1 : React 2-fluorobenzylamine with oxalyl chloride under controlled conditions (0–5°C) in a THF/water solvent system with NaOH as a base (similar to ).

- Step 2 : Introduce 2-nitroaniline via nucleophilic substitution. Purify via column chromatography (e.g., silica gel) to remove byproducts like dimers (observed in analogous oxalamide syntheses ).

- Optimization : Monitor reaction progress using TLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of amines to oxalyl chloride) to minimize side reactions. Yield improvements (e.g., up to 52% in similar protocols ) rely on slow reagent addition and inert atmospheres.

Q. How is the structural integrity of this compound validated?

- Analytical Techniques :

- NMR Spectroscopy :

- 1H NMR (DMSO-d6): Expect aromatic proton signals at δ 7.1–8.2 ppm (split due to nitro and fluorine substituents) and NH peaks at δ ~10.5 ppm (broad, oxalamide protons) .

- 19F NMR : A singlet near δ -120 ppm confirms the 2-fluorobenzyl group .

- Mass Spectrometry : HRMS (FAB+) should match the molecular formula C15H12FN3O4 (calc. 341.0785; observed ±0.001) .

Advanced Research Questions

Q. How can conflicting data on oxalamide dimerization during synthesis be resolved?

- Contradiction Analysis :

- Dimerization (e.g., 23% in ’s compound 16) arises from excess oxalyl chloride or elevated temperatures.

- Mitigation : Use low temperatures (0–5°C), dilute reaction conditions, and post-synthesis purification (e.g., recrystallization from ethanol/water) . Monitor purity via HPLC (e.g., >95% as in ) .

Q. What structure-activity relationships (SAR) are critical for modifying this compound’s bioactivity?

- SAR Insights :

- Substituent Effects : The 2-fluorobenzyl group enhances metabolic stability (via reduced CYP450 metabolism ), while the 2-nitrophenyl moiety may influence π-π stacking in target binding (observed in HIV entry inhibitors ).

- Data Table :

| Modification Site | Functional Impact | Reference |

|---|---|---|

| Fluorine position | Alters lipophilicity (logP) | |

| Nitro group | Enhances electron-withdrawing effects |

Q. What mechanistic insights explain its potential as a protease or kinase inhibitor?

- Hypothesis : The oxalamide scaffold mimics peptide bonds, enabling competitive inhibition. For example:

- Docking Studies : The 2-nitrophenyl group may occupy hydrophobic pockets in enzymes (similar to COX-2 inhibitors ).

- Experimental Validation : Use fluorescence polarization assays to measure binding affinity to target proteins .

Methodological Considerations

Q. How should researchers address solubility challenges in biological assays?

- Strategies :

- Solvent Systems : Use DMSO stocks (<1% v/v) diluted in PBS (pH 7.4). For in vivo studies, employ cyclodextrin-based formulations .

- Surfactants : Polysorbate-80 (0.01%) improves aqueous stability .

Q. What are best practices for stability testing under physiological conditions?

- Protocol :

- Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (37°C, 24 hrs). Monitor degradation via LC-MS.

- Key Metrics : Half-life >6 hrs in plasma indicates suitability for in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.